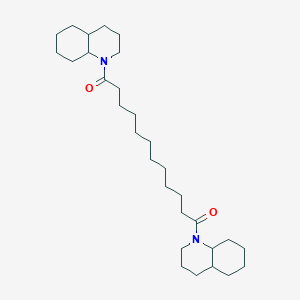

1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione

Description

1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione is a bis-heterocyclic compound featuring a central dodecane-1,12-dione backbone symmetrically substituted with octahydroquinoline moieties at both termini. The octahydroquinoline groups contribute to its rigid bicyclic amine structure, while the dodecane-dione linker provides flexibility and influences solubility. This compound is hypothesized to exhibit unique physicochemical and biological properties due to the interplay of its hydrophobic alkyl chain, polar ketone groups, and nitrogen-containing heterocycles.

Properties

CAS No. |

820251-62-5 |

|---|---|

Molecular Formula |

C30H52N2O2 |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

1,12-bis(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)dodecane-1,12-dione |

InChI |

InChI=1S/C30H52N2O2/c33-29(31-23-13-17-25-15-9-11-19-27(25)31)21-7-5-3-1-2-4-6-8-22-30(34)32-24-14-18-26-16-10-12-20-28(26)32/h25-28H,1-24H2 |

InChI Key |

WMGLEXQFAZVMOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CCCN2C(=O)CCCCCCCCCCC(=O)N3CCCC4C3CCCC4 |

Origin of Product |

United States |

Biological Activity

1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione is a compound belonging to the family of quinoline derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dodecane backbone with two octahydroquinoline moieties attached to the first and twelfth carbons. This structural arrangement is significant for its biological interactions.

Structural Formula

Anticancer Properties

Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. For instance, compounds similar to 1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione have demonstrated significant anti-proliferative effects against various cancer cell lines.

Case Study: Anti-proliferative Efficacy

- Cell Lines Tested : MCF-7 (breast cancer), Panc-1 (pancreatic cancer), among others.

- Results : The most active derivatives showed IC50 values ranging from 1.2 µM to 1.4 µM against MCF-7 and Panc-1 cells respectively, indicating potent anti-cancer activity .

The mechanisms through which quinoline derivatives exert their anticancer effects include:

- Cell Cycle Arrest : Induction of G2/M phase arrest in treated cells.

- Apoptosis Induction : Activation of apoptotic pathways characterized by increased levels of pro-apoptotic markers such as Caspase-3 and BAX .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound's structure may contribute to its ability to inhibit bacterial growth and biofilm formation.

Research Findings :

- Compounds with similar structures have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that 1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione may exhibit similar properties .

Neuroprotective Effects

Emerging evidence suggests that certain quinoline derivatives can provide neuroprotection. This is particularly relevant in the context of neurodegenerative diseases.

Mechanism :

- The neuroprotective effects are thought to arise from the modulation of oxidative stress pathways and inhibition of neuroinflammatory processes .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities reported for compounds structurally related to 1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Anticancer | 1.2 | Apoptosis induction |

| Compound B | Antimicrobial | N/A | Inhibition of bacterial growth |

| Compound C | Neuroprotective | N/A | Oxidative stress modulation |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione exhibit significant anticancer properties. The compound's structure allows it to interact effectively with various biological targets associated with cancer cell proliferation.

Data Table: Anticancer Activity

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of synthesized analogs of this compound on lung cancer cells, one derivative demonstrated selective cytotoxicity with an IC50 value of 18 µM. This suggests that modifications to the compound's structure can enhance its anticancer properties.

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly against neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest strong binding affinities to acetylcholinesterase (AChE), indicating its potential as a therapeutic agent.

Data Table: Neuroprotective Activity

Case Study: Neuroprotection

In vitro studies showed that derivatives similar to the target compound significantly reduced AChE activity, suggesting potential applications in treating Alzheimer's disease.

Photocatalysis

The compound can serve as a photocatalyst in various chemical reactions due to its ability to absorb light and facilitate electron transfer processes. This property is valuable in synthesizing complex organic molecules under mild conditions.

Data Table: Photocatalytic Activity

Water Purification

Research indicates that compounds similar to 1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione can be used in water purification processes due to their ability to degrade pollutants through photocatalytic mechanisms.

Data Table: Water Purification Efficiency

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione, differing primarily in functional groups and applications:

N,N′-Dodecane-1,12-diyl-bis-3-picolinium Dibromide (bPiDDB)

- Structure : A dodecane chain linked to two 3-picolinium groups via quaternary ammonium bonds, with bromide counterions.

- Applications : Acts as a nicotinic acetylcholine receptor (nAChR) antagonist, showing efficacy in reducing nicotine addiction in preclinical studies .

- Key Differences : Unlike the target compound, bPiDDB is charged (dicationic) and lacks ketone groups, enhancing its solubility in polar solvents and bioavailability for CNS targets.

Dodecane-1,12-diyl (2S,2'S)-bis(2-amino-3-phenylpropanoate) (Compound 461)

- Structure: A dodecane diol esterified with L-phenylalanine-derived amino acid moieties.

- Applications : Explored as a biodegradable surfactant or ionic liquid precursor, with moderate antimicrobial activity .

- Key Differences: The ester and amino acid functionalities contrast with the ketone and octahydroquinoline groups in the target compound, leading to divergent biodegradability and surfactant properties.

N,N’-(Dodecane-1,12-diyl)bis(2,4-dichlorobenzamide) and N,N’-(Dodecane-1,12-diyl)bis(4-bromobenzamide)

- Structure : Dodecane-linked bis-benzamides with halogen substituents.

- Applications : Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, alongside solvatochromic behavior in UV-vis studies .

- Key Differences : The amide groups and halogen substituents enhance antibacterial potency compared to the target compound’s amine and ketone groups, which may favor different biological interactions.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Industrial Relevance

Notes

Limitations: Direct data on 1,12-Di(octahydroquinolin-1(2H)-yl)dodecane-1,12-dione are scarce; comparisons rely on structural analogs.

Research Gaps : Experimental validation of its synthetic route, solubility, and biological activity is needed.

Conflicting Evidence : Charged analogs (e.g., bPiDDB) show CNS activity , while neutral analogs (e.g., bis-benzamides) favor antimicrobial applications , suggesting functional groups dictate target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.